molecular formula C9H13N3O2 B13068650 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide

Cat. No.: B13068650
M. Wt: 195.22 g/mol
InChI Key: SSPHLWOTWVIIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide (CAS 1556927-07-1) is a high-purity chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol. This molecule features a 3-amino-4-oxo-1,4-dihydropyridin core, a privileged structure in medicinal chemistry, coupled with a N,N-dimethylacetamide side chain. Its predicted boiling point is 349.4±42.0 °C, and it has a predicted pKa of 3.55±0.20 . Compounds based on the 3-amino-4-oxo-1,4-dihydropyridine scaffold and its derivatives are of significant interest in organic and medicinal chemistry research. They serve as key intermediates and building blocks for the synthesis of more complex heterocyclic systems, such as 1,8-naphthyridine derivatives . Furthermore, molecular hybrids incorporating similar aminopyridine fragments are actively investigated for their potential as novel antitumor agents, with studies involving molecular docking to identify potential protein targets . Researchers value this compound for developing new pharmacologically active molecules and for exploring novel chemical spaces in material science. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C9H13N3O2/c1-11(2)9(14)6-12-4-3-8(13)7(10)5-12/h3-5H,6,10H2,1-2H3

InChI Key

SSPHLWOTWVIIFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=CC(=O)C(=C1)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide involves several steps. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydropyridine with N,N-dimethylacetamide under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyridinone ring and amide group undergo oxidation under controlled conditions.

Reagent/ConditionsProductsMechanism NotesCitations
KMnO₄ (acidic)Carboxylic acid derivativesOxidative cleavage of the pyridinone ring at C4, forming a dicarboxylic acid intermediate.
Ozone (O₃) in H₂O₂Aldehydes or ketonesOzonolysis of the conjugated dihydropyridinone system.
FeCl₃ in ethanolOxo-substituted pyridine analogsSingle-electron oxidation stabilizes aromaticity in the pyridine ring.

Reduction Reactions

The keto group at C4 and the amide moiety are susceptible to reduction.

Reagent/ConditionsProductsMechanism NotesCitations
LiAlH₄ (anhydrous ether)4-Hydroxypiperidine derivativesKeto group reduced to secondary alcohol; amide reduced to amine.
H₂/Pd-CTetrahydro-pyridinone analogsSelective reduction of the pyridinone ring to a piperidone structure.
NaBH₄ in methanolPartial reduction to diolMild reduction preserves the amide group.

Substitution and Alkylation

The amino group at C3 and the pyridinone ring nitrogen participate in nucleophilic substitutions.

Reagent/ConditionsProductsMechanism NotesCitations
CH₃I/K₂CO₃ (DMF)N-Methylated derivativesAlkylation at the amino group (C3) or pyridinone nitrogen.
AcCl/Et₃NAcetylated amino derivativesAcylation at the NH₂ group forms stable acetamide products.
Br₂ in CCl₄3-Bromo-pyridinone analogsElectrophilic aromatic substitution at C5 or C6 positions.

Cyclization and Multicomponent Reactions

The compound acts as a precursor in heterocyclic synthesis.

Reagent/ConditionsProductsMechanism NotesCitations
DMFDMA (N,N-dimethylformamide dimethyl acetal)Fused pyridocoumarinsKnoevenagel condensation followed by cyclization with aldehydes.
Isocyanides + aldehydes4H-PyransUgi-type three-component reaction forms annulated pyran derivatives.
Yb(OTf)₃ catalysisTetrahydropyridocoumarinsIEDDA [4+2] cycloaddition with dienophiles.

Mechanistic Insights

  • Amino Group Reactivity : The C3 amino group directs electrophilic substitution to the C5/C6 positions via resonance stabilization .

  • Amide Participation : The dimethylacetamide side chain stabilizes intermediates through hydrogen bonding, influencing regioselectivity in cycloadditions .

  • Pyridinone Ring : The conjugated enone system facilitates both oxidation (via α,β-unsaturated ketone) and Diels-Alder reactions .

Scientific Research Applications

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

(a) 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
  • Structure : Features a pyrimidin ring (six-membered, two nitrogen atoms) substituted with n-butyl, hydroxy, and methyl groups. The N,N-dimethylacetamide group is attached to position 5 .
  • Key Differences: Ring System: Pyrimidin (aromatic, fully unsaturated) vs. dihydropyridin (partially unsaturated, one nitrogen). Substituents: Hydroxy and n-butyl groups enhance hydrophilicity and steric bulk compared to the amino and oxo groups in the target compound.
  • Synthesis : Prepared via reaction with dimethylamine, a common method for introducing the N,N-dimethylacetamide group .
(b) 2-Amino-N,N-dimethylacetamide Hydrochloride
  • Structure: A simpler acetamide derivative lacking a heterocyclic ring. The amino group and dimethyl substitution are directly attached to the acetamide backbone .
  • Key Differences :
    • Molecular Complexity : Lower molecular weight (138.596 g/mol vs. ~250–300 g/mol estimated for the target compound).
    • Physicochemical Properties : Higher water solubility due to the hydrochloride salt, whereas the dihydropyridin derivative may exhibit reduced solubility unless ionizable groups are present .
(c) (R)-N-(2-(((S)-1-(Dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)-... [Compound 7h]
  • Structure: A pyrimido[4,5-d]pyrimidin derivative with multiple substituents, including a dimethylamino group and a methyl-substituted benzoyl moiety .
  • Key Differences :
    • Ring System : Pyrimido-pyrimidin (two fused pyrimidin rings) vs. single dihydropyridin.
    • Applications : Likely designed for high-affinity enzyme inhibition (e.g., kinase inhibitors) due to extended conjugation and substituent diversity .

Physicochemical and Toxicological Comparisons

Property Target Compound (Dihydropyridin) Pyrimidin Derivative 2-Amino-N,N-dimethylacetamide HCl
Molecular Weight ~250–300 (estimated) ~280–320 (estimated) 138.596
Solubility Likely moderate (polar groups) Moderate (hydroxy group) High (hydrochloride salt)
Toxicity Unreported Unreported Low (based on simpler structure)
Synthetic Complexity High (heterocyclic core) Moderate Low

Notes:

  • The N,N-dimethylacetamide group is a common feature across all compounds, suggesting its role in enhancing solubility or metabolic stability .
  • Dihydropyridin derivatives are historically associated with calcium channel modulation, but the amino-oxo substitution here may shift biological activity toward other targets (e.g., oxidoreductases) .

Environmental and Occupational Considerations

  • N,N-Dimethylacetamide : A solvent with significant percutaneous absorption, raising concerns for occupational exposure .
  • Target Compound : Incorporation into a larger heterocyclic structure likely reduces volatility and dermal absorption compared to pure N,N-dimethylacetamide, mitigating toxicity risks .

Biological Activity

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
IUPAC Name2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylacetamide
InChI KeyLCMPNFIENKCWRB-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved are still under investigation, but initial studies suggest potential applications in cancer therapy and neuroprotection.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties . For instance, they have shown cytotoxic effects against various cancer cell lines. One study highlighted that compounds similar to this compound induced apoptosis in hypopharyngeal tumor cells, demonstrating better efficacy than standard chemotherapeutic agents such as bleomycin .

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of this compound. It has been suggested that the structural features of dihydropyridine derivatives may contribute to their ability to inhibit neurodegenerative processes. Compounds with similar structures have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various dihydropyridine derivatives, including this compound, on cancer cell lines. Results indicated significant inhibition of cell proliferation and increased apoptosis markers compared to untreated controls .
  • Neuroprotective Mechanisms : Research conducted on similar compounds demonstrated that they could reduce oxidative stress in neuronal cells. The protective effects were attributed to the modulation of antioxidant enzyme levels and inhibition of pro-apoptotic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound Biological Activity
2-(3-amino-4-oxo-1,4-dihydropyridin-1-YL)acetamideModerate cytotoxicity in cancer models
2-(3-amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrileLower neuroprotective effects compared to the target compound

Q & A

Q. What synthetic routes are recommended for preparing 2-(3-amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide?

A two-step approach is commonly employed:

Pyridine ring formation : Start with a substituted pyridine precursor (e.g., 3-amino-4-hydroxypyridine) and introduce functional groups via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetic acid derivatives with dimethylamine under basic conditions can yield the acetamide moiety .

Coupling reactions : Use bases like piperidine or triethylamine in polar solvents (ethanol, dichloromethane) at 0–5°C to facilitate amide bond formation, as demonstrated in structurally analogous pyridine-acetamide syntheses .

Q. Key Considerations :

  • Monitor reaction pH to avoid side reactions (e.g., hydrolysis of the acetamide group).
  • Purify intermediates via column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the dimethylacetamide group via distinct singlet peaks for N-methyl protons (~2.8–3.1 ppm) and carbonyl carbons (~170 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular weight accuracy (expected m/z: ~249.26 g/mol for C11H15N3O2\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_2) .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) to assess purity (>98% by area under the curve) .

Data Interpretation Tip : Cross-reference spectral data with structurally similar compounds (e.g., 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylphenyl)acetamide) to validate assignments .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : While direct toxicity data for this compound is limited, its structural analog N,N-dimethylacetamide (DMAC) is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Assume similar hazards until specific studies are available .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
    • Avoid prolonged inhalation; monitor workplace air concentrations (recommended limit: <10 ppm for DMAC) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the amino-oxo-dihydropyridine moiety?

Density Functional Theory (DFT) studies can:

  • Map electron density : Identify nucleophilic/electrophilic sites (e.g., the 4-oxo group is electron-deficient, making it reactive toward nucleophiles) .
  • Simulate reaction pathways : Calculate activation energies for intramolecular hydrogen bonding or tautomerization, which influence stability in aqueous solutions .

Case Study : DFT analysis of aminoimidazodipyridines revealed that electron-withdrawing groups on the pyridine ring increase electrophilicity at the 4-oxo position, guiding synthetic modifications .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Conflicting results (e.g., variable antimicrobial efficacy) may arise from:

  • Solubility differences : Test the compound in DMSO/water mixtures (10–20% DMSO) to ensure uniform dissolution across studies .
  • Assay specificity : Use orthogonal assays (e.g., microbroth dilution vs. agar diffusion) to confirm activity against Gram-positive vs. Gram-negative bacteria .

Example : A 2021 study on pyridine-acetamide derivatives found that MIC values varied by >50% depending on solvent polarity, highlighting the need for standardized protocols .

Q. What strategies optimize regioselectivity in functionalizing the dihydropyridine ring?

  • Directed metalation : Use lithium bases (LDA) at -78°C to selectively deprotonate the 3-amino group, enabling site-specific alkylation or acylation .
  • Protecting groups : Temporarily block the 4-oxo group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during functionalization .

Experimental Validation : In a 2019 synthesis, TBS protection improved yields of 4-methylpyridine derivatives by 40% compared to unprotected analogs .

Q. How does solvent choice impact the compound’s stability in long-term storage?

  • Polar aprotic solvents : DMAC or DMSO enhance stability by solubilizing the compound without hydrolyzing the acetamide bond.
  • Avoid protic solvents : Ethanol/water mixtures accelerate degradation via keto-enol tautomerization, reducing shelf life by >30% over 6 months .

Supporting Data : Thermophysical studies of DMAC mixtures showed that excess molar volume (VEV^E) correlates with stability; optimal VEV^E occurs in 70:30 DMAC/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.